Methyl 2-cyano-4,4-diethoxybutanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-cyano-4,4-diethoxybutanoate |
InChI |
InChI=1S/C10H17NO4/c1-4-14-9(15-5-2)6-8(7-11)10(12)13-3/h8-9H,4-6H2,1-3H3 |
InChI Key |
YALZVCXTKKLTHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C#N)C(=O)OC)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Cyano 4,4 Diethoxybutanoate
Classical and Established Synthetic Routes
The traditional synthesis of Methyl 2-cyano-4,4-diethoxybutanoate primarily relies on well-established organic reactions, namely alkylation and condensation pathways. These methods have been foundational in the laboratory-scale and industrial production of this compound.
Alkylation Reactions of Methyl Cyanoacetate (B8463686) Precursors
The most prevalent method for the synthesis of this compound is the alkylation of methyl cyanoacetate. This reaction involves the formation of a carbanion from methyl cyanoacetate, which then acts as a nucleophile to displace a leaving group from an electrophilic partner.
The generation of the nucleophilic anion from methyl cyanoacetate is a critical step and is typically achieved by deprotonation of the acidic α-carbon using a suitable base. The choice of base is crucial as it influences the reaction rate, yield, and selectivity. The pKa of the α-proton in methyl cyanoacetate is approximately 11 in DMSO, necessitating a sufficiently strong base for efficient deprotonation.
Commonly employed bases include alkali metal alkoxides, such as sodium ethoxide and potassium tert-butoxide, and inorganic bases like potassium carbonate and sodium hydride. Stronger bases like sodium hydride or potassium tert-butoxide ensure a high concentration of the enolate, driving the reaction towards completion. However, they require anhydrous conditions and careful handling.
Milder bases like potassium carbonate are often used in conjunction with a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. While the reaction may proceed more slowly, these conditions are often more practical for large-scale synthesis. The nucleophilicity of the resulting enolate is influenced by the counter-ion and the solvent. In polar aprotic solvents, the cation is well-solvated, leading to a more "naked" and highly reactive enolate anion.
A comparative look at commonly used bases is presented below:
| Base | Solvent | Key Characteristics |
| Sodium Ethoxide | Ethanol (B145695) | Commonly used, requires exclusion of water to prevent hydrolysis. |
| Potassium Carbonate | DMF, Acetone | Milder, heterogeneous reaction, often requires heating. |
| Sodium Hydride | THF, DMF | Very strong base, requires anhydrous conditions, hydrogen gas byproduct. |
The electrophile in this alkylation is bromoacetaldehyde (B98955) diethyl acetal (B89532). The reaction proceeds via a standard SN2 mechanism.
The mechanism can be broken down into two primary steps:
Deprotonation: A base removes the acidic proton from the α-carbon of methyl cyanoacetate, forming a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction.
Nucleophilic Attack: The nucleophilic carbon of the enolate attacks the electrophilic carbon of bromoacetaldehyde diethyl acetal, which bears the bromine atom. This concerted step involves the displacement of the bromide ion as the leaving group, forming the new carbon-carbon bond and yielding this compound.
The efficiency of this SN2 reaction is dependent on factors such as steric hindrance, the nature of the leaving group (bromide is an excellent leaving group), and the solvent. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the enolate anion, thus maintaining its high nucleophilicity.
Condensation and Michael Addition Pathways
A more plausible, though indirect, approach could involve a Knoevenagel condensation of an appropriate aldehyde with methyl cyanoacetate, followed by subsequent transformations. However, for the direct assembly of the target molecule's backbone, the alkylation of methyl cyanoacetate remains the more straightforward and established method.
Modern and Optimized Synthetic Approaches
Recent advancements in synthetic methodology have focused on improving the efficiency, sustainability, and cost-effectiveness of the synthesis of this compound. These modern approaches often involve the use of catalytic systems to enhance reaction rates and selectivity.
Development of Catalytic Systems for Enhanced Efficiency
To overcome some of the limitations of classical methods, such as the need for stoichiometric amounts of strong bases and harsh reaction conditions, catalytic systems have been developed. A significant advancement in this area is the application of phase-transfer catalysis (PTC).
Phase-transfer catalysis is particularly well-suited for the alkylation of methyl cyanoacetate. In a typical PTC setup, the reaction can be carried out in a biphasic system, often consisting of an organic solvent and an aqueous solution of an inorganic base (e.g., sodium hydroxide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the hydroxide (B78521) anion into the organic phase or the enolate anion into the aqueous phase (or an organic-aqueous interface), where it can react with the bromoacetaldehyde diethyl acetal.
The advantages of using phase-transfer catalysis include:
The use of inexpensive and safer inorganic bases.
Milder reaction conditions (often at or near room temperature).
Simplified work-up procedures.
Increased reaction rates and yields.
The catalytic cycle in phase-transfer catalysis involves the continuous regeneration of the active catalyst, allowing for high product throughput with only a small amount of the catalyst. This approach represents a significant improvement in terms of both economic and environmental considerations over the classical stoichiometric base-mediated alkylations.
Below is a table summarizing the key features of classical versus modern catalytic approaches:
| Feature | Classical Alkylation | Phase-Transfer Catalysis |
| Base | Stoichiometric strong base (e.g., NaH, NaOEt) | Catalytic amount of PTC catalyst with stoichiometric weak, inorganic base (e.g., NaOH, K2CO3) |
| Solvent | Anhydrous polar aprotic (e.g., DMF, THF) | Biphasic (e.g., Toluene/Water) |
| Temperature | Often requires heating | Often at or near room temperature |
| Work-up | Quenching, extraction | Simple phase separation |
| Efficiency | Can have side reactions, lower atom economy | Generally higher yields and selectivity, better atom economy |
Refinement of Reaction Conditions for Improved Yield and Selectivity
The optimization of reaction conditions is paramount for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are typically refined include the choice of base, solvent, temperature, and the use of catalysts.
Drawing parallels from the synthesis of the analogous ethyl ester, a variety of bases can be employed to deprotonate the acidic α-carbon of methyl cyanoacetate, thereby facilitating its nucleophilic attack on 2-bromo-1,1-diethoxyethane. While strong bases like sodium ethoxide could be used, weaker inorganic bases such as potassium carbonate are often preferred to minimize side reactions.
The selection of a suitable solvent is also critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) can facilitate the reaction by solvating the cation of the base, thus increasing the nucleophilicity of the cyanoacetate anion. However, for large-scale production, the use of more environmentally benign solvents is often considered.
Temperature control is another vital aspect. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. A careful balance must be struck to ensure a reasonable reaction time while maintaining high selectivity. For instance, in related syntheses of the ethyl ester, temperatures ranging from reflux in ethanol to 145°C have been reported, indicating a broad process window that can be optimized. ambeed.com
The addition of a catalyst, such as an iodide salt (e.g., sodium iodide or potassium iodide), is a common strategy to enhance the rate of alkylation. The iodide ion can undergo a Finkelstein reaction with the bromoacetaldehyde diethyl acetal to form the more reactive iodo-intermediate in situ, which is then more readily attacked by the cyanoacetate enolate.
A summary of typical reaction conditions, extrapolated for the synthesis of the methyl ester, is presented below:
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Mild, inexpensive, and effective for deprotonation. |
| Catalyst | Sodium Iodide (NaI) or Potassium Iodide (KI) | Promotes the reaction via in situ formation of a more reactive iodo-intermediate. |
| Solvent | N,N-Dimethylformamide (DMF) or Ethanol | Polar aprotic solvents can enhance reaction rates. |
| Temperature | 80-150°C | Optimization is required to balance reaction rate and selectivity. |
| Reactant Ratio | Excess methyl cyanoacetate | Can be used to drive the reaction to completion and can potentially be recovered. |
Comparative Analysis of Methyl Ester vs. Ethyl Ester Synthesis Methodologies
The fundamental synthetic approach for both esters is expected to be identical: the alkylation of the corresponding cyanoacetate with 2-bromo-1,1-diethoxyethane. The primary difference lies in the starting ester: methyl cyanoacetate versus ethyl cyanoacetate.
Key Points of Comparison:
Purification: The boiling point of this compound is expected to be slightly lower than that of the ethyl ester. This could be a factor in the purification by distillation, potentially allowing for separation from impurities with slightly different volatilities.
Reagent Cost and Availability: Both methyl cyanoacetate and ethyl cyanoacetate are common and readily available laboratory reagents. Their relative cost may influence the choice for large-scale production, although the difference is generally not substantial.
Downstream Applications: The choice between the methyl and ethyl ester is often dictated by the requirements of subsequent synthetic steps. For instance, if the ester group is to be hydrolyzed or transesterified, the choice of the initial ester can influence the reaction conditions and byproducts of these later transformations.
The following table summarizes the expected similarities and differences:
| Feature | This compound Synthesis | Ethyl 2-cyano-4,4-diethoxybutanoate Synthesis |
| Starting Materials | Methyl cyanoacetate, 2-bromo-1,1-diethoxyethane | Ethyl cyanoacetate, 2-bromo-1,1-diethoxyethane |
| Reaction Type | Nucleophilic substitution (alkylation) | Nucleophilic substitution (alkylation) |
| Catalyst | Typically NaI or KI | Typically NaI or KI |
| Base | Typically K₂CO₃ | Typically K₂CO₃ |
| Expected Yield | Likely similar to the ethyl ester (reported yields for ethyl ester are in the range of 57-78%) | Reported yields are in the range of 57-78% ambeed.comgoogle.com |
| Physical Properties | Lower boiling point | Higher boiling point |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes.
Solvent Selection and Minimization Strategies
The choice of solvent has a significant impact on the environmental footprint of a chemical process. While polar aprotic solvents like DMF are effective, they are also associated with environmental and health concerns. Green chemistry encourages the use of safer alternatives. For the synthesis of this compound, research into greener solvents could explore options such as:
Bio-derived solvents: Solvents like Cyrene (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be investigated as potential replacements for traditional polar aprotic solvents.
Solvent-free conditions: In some cases, it may be possible to run the reaction neat, using an excess of one of the liquid reactants as the solvent. This would significantly reduce solvent waste.
Solvent recycling: If a traditional solvent must be used, implementing a robust solvent recovery and recycling program is a key green chemistry strategy.
Minimizing the total volume of solvent used is another important aspect. This can be achieved through process intensification techniques, such as using more concentrated reaction mixtures where feasible.
Atom Economy and Waste Reduction Initiatives
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The alkylation of methyl cyanoacetate with 2-bromo-1,1-diethoxyethane has a reasonably good inherent atom economy, with the main byproduct being the salt of the base and the leaving group (e.g., potassium bromide).
Initiatives to further improve atom economy and reduce waste could include:
Catalytic approaches: Exploring catalytic methods that avoid the use of stoichiometric bases would improve atom economy.
Recycling of excess reagents: As the reaction is often carried out with an excess of the cyanoacetate, developing methods to recover and reuse the unreacted starting material is a valuable waste reduction strategy. One patent for a related compound describes the recycling of excess ethyl 2-cyanoacetate, which is a commendable green practice. google.com
Waste treatment: The inorganic salt byproducts should be handled and disposed of in an environmentally responsible manner.
Exploration of Sustainable Reagents and Energy-Efficient Processes
The sustainability of the synthesis can be enhanced by considering the lifecycle of the reagents used. This includes sourcing starting materials from renewable feedstocks where possible.
Energy efficiency is another cornerstone of green chemistry. This can be addressed by:
Lowering reaction temperatures: Investigating more active catalyst systems that could allow the reaction to proceed at lower temperatures would reduce energy consumption.
Process intensification: Techniques such as continuous flow chemistry can offer better heat transfer and more precise temperature control, leading to more energy-efficient processes compared to traditional batch production.
Industrial Scale-Up and Process Development of this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations.
Key aspects of process development and scale-up include:
Thermodynamic and Kinetic Studies: A thorough understanding of the reaction thermodynamics and kinetics is crucial for safe and efficient scale-up. This includes identifying any potential exothermic events and understanding the rate-limiting steps.
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in side reactions and reduced yields. The choice of reactor and agitator design is therefore critical.
Heat Management: The alkylation reaction is typically exothermic. A robust cooling system is necessary to maintain the desired reaction temperature and prevent thermal runaways.
Work-up and Purification: The laboratory-scale work-up procedure, which may involve extractions and chromatography, often needs to be adapted for industrial scale. Distillation is a common method for purifying the final product on a large scale. The design of the distillation column and the optimization of the distillation conditions are important process development activities.
Process Safety: A comprehensive hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process, including the handling of flammable solvents and reactive intermediates.
Automation and Control: Implementing automated control systems can improve the consistency and safety of the manufacturing process. This includes monitoring and controlling key parameters such as temperature, pressure, and reactant addition rates.
The following table outlines some of the key challenges and mitigation strategies for the industrial scale-up:
| Challenge | Mitigation Strategy |
| Exothermic Reaction | Use of a jacketed reactor with efficient cooling, controlled addition of reactants. |
| Mixing Efficiency | Proper reactor and agitator design, computational fluid dynamics (CFD) modeling. |
| Solvent Handling and Recovery | Closed-loop solvent systems, distillation for solvent recycling. |
| Product Purification | Fractional distillation under reduced pressure, optimization of column design and operating parameters. |
| Waste Disposal | Segregation of waste streams, treatment of aqueous waste, and proper disposal of solid byproducts. |
Engineering Aspects of Reaction Vessel Design and Mixing
The successful and safe scale-up of the synthesis of this compound from a laboratory to an industrial scale is heavily reliant on the appropriate design of the reaction vessel and effective mixing. scientificupdate.com These engineering aspects are critical for ensuring consistent product quality, high yields, and safe operation.
For the alkylation of active methylene (B1212753) compounds, which is often an exothermic reaction, careful consideration of heat transfer is paramount to prevent thermal runaway. thechemicalengineer.com The reactor design must incorporate an efficient heat exchange system. Jacketed reactors are commonly employed, where a heating or cooling fluid is circulated through the jacket to control the temperature of the reaction mass. dokumen.pub The material of construction for the reactor is also a key consideration, with materials like glass-lined or stainless steel being common choices in the pharmaceutical and fine chemical industries to prevent corrosion and contamination. dokumen.pub
Effective mixing is crucial for maximizing the reaction rate and ensuring a homogenous reaction mixture, especially in a solid-liquid phase reaction. dokumen.pub The choice of agitator and its operational parameters are determined by the need to suspend the solid inorganic base (e.g., potassium carbonate) uniformly throughout the liquid phase and to ensure good contact between the reactants and the catalyst. dokumen.pub
Key Reaction Vessel Design and Mixing Parameters:
| Parameter | Consideration | Impact on Synthesis |
| Reactor Type | Jacketed Stirred-Tank Reactor | Allows for precise temperature control and effective mixing of the heterogeneous reaction mixture. |
| Material of Construction | Glass-Lined Steel or Stainless Steel | Ensures chemical resistance and prevents product contamination. dokumen.pub |
| Agitator Type | Pitched-Blade Turbine or Anchor Impeller | Promotes axial and radial flow, ensuring suspension of solid particles and good liquid-solid contact. dokumen.pub |
| Baffles | Presence of Baffles | Prevents vortex formation and improves mixing efficiency, leading to a more uniform reaction. |
| Mixing Speed | Optimized RPM | A balance is needed to ensure solid suspension without causing excessive shear that could degrade reactants or products. |
| Heat Transfer Area | Sufficient Surface Area to Volume Ratio | Critical for controlling exothermic reactions and preventing thermal runaway as the scale increases. thechemicalengineer.com |
Optimization for High Purity and Cost-Effectiveness
Achieving high purity and cost-effectiveness in the synthesis of this compound requires a multi-faceted optimization approach, encompassing reaction conditions, raw material usage, and downstream processing. Process intensification strategies, which aim to make chemical processes smaller, cleaner, and more efficient, are highly relevant. chemcopilot.com
One of the primary areas for optimization is the selection of the base and catalyst. While inorganic bases like potassium carbonate are common, the choice of phase-transfer catalyst can significantly impact the reaction rate and yield. wikipedia.org Quaternary ammonium salts are often used as phase-transfer catalysts to facilitate the transfer of the cyanoacetate anion from the solid phase to the liquid phase where the reaction occurs. wikipedia.org
The molar ratio of the reactants is another critical parameter. Using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess can lead to impurities and increase costs. The reaction temperature and time are also optimized to maximize the conversion of the starting materials while minimizing the formation of by-products.
Downstream processing, which includes filtration to remove the inorganic salts and purification of the crude product, is essential for achieving high purity. Distillation is a common method for purifying the final product. To enhance cost-effectiveness, solvent recycling and catalyst recovery should be considered.
Research Findings on Optimization:
| Parameter | Optimization Strategy | Effect on Purity and Cost |
| Stoichiometry | Adjusting the molar ratio of methyl cyanoacetate to 2-bromo-1,1-diethoxyethane. | Optimizing the ratio can maximize yield and minimize unreacted starting materials, reducing purification costs. |
| Catalyst Selection | Screening different phase-transfer catalysts (e.g., quaternary ammonium salts). wikipedia.org | The right catalyst can significantly increase the reaction rate, potentially allowing for lower reaction temperatures and shorter reaction times, thus saving energy. wikipedia.org |
| Solvent Choice | Using a solvent that provides good solubility for the reactants but allows for easy separation of the product. | A suitable solvent can improve reaction kinetics and simplify downstream processing. |
| Temperature Control | Precise control of the reaction temperature. | Prevents the formation of thermal degradation by-products, leading to higher purity. thechemicalengineer.com |
| Purification Method | Fractional distillation under reduced pressure. | Effective in removing impurities with different boiling points to achieve high product purity. |
| Process Intensification | Exploring continuous flow reactors. researchandmarkets.com | Can offer better heat and mass transfer, leading to higher yields and purity, and can be more cost-effective for large-scale production. researchgate.net |
Chemical Transformations and Reactivity Profile of Methyl 2 Cyano 4,4 Diethoxybutanoate
Reactions Involving the Cyano (–CN) Group
The cyano group is a highly versatile functional group in organic chemistry, capable of undergoing various transformations. researchgate.net Its strong electron-withdrawing nature activates the adjacent carbon atom, and the carbon-nitrogen triple bond can participate in addition reactions.
Nucleophilic Addition Reactions Leading to Cyclic and Acyclic Derivatives
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. These reactions can lead to the formation of a variety of acyclic and cyclic structures, particularly when intramolecular cyclization is possible.
One of the most significant applications of this reactivity is in the synthesis of heterocyclic compounds. For instance, the ethyl analog, ethyl 2-cyano-4,4-diethoxybutanoate, is a key precursor in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com In this process, the cyano group reacts with formamidine (B1211174) in the presence of a base. The reaction proceeds via a nucleophilic addition of formamidine to the cyano group, followed by an intramolecular cyclization and subsequent tautomerization to form a stable pyrimidine (B1678525) ring system, specifically 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (B14459). google.com This transformation highlights the utility of the cyano group in constructing complex heterocyclic frameworks.
The general reactivity of nitriles allows for additions of various nucleophiles such as organometallic reagents (Grignard or organolithium reagents) to form imines, which can be subsequently hydrolyzed to ketones. libretexts.org While specific examples for Methyl 2-cyano-4,4-diethoxybutanoate are not extensively documented, its behavior is expected to be analogous to other activated nitriles.
| Nucleophile | Reagent Example | Product Type | Ref. |
| Amidine | Formamidine | Substituted Pyrimidine | google.com |
| Organometallic | Grignard Reagent (e.g., MeMgBr) | Imine (hydrolyzes to Ketone) | libretexts.org |
| Hydride | LiAlH4 | Primary Amine | google.comresearchgate.net |
Hydrolysis and Reduction Pathways to Carboxylic Acid and Amine Derivatives
The cyano group can be converted into two other important functional groups: carboxylic acids and primary amines, through hydrolysis and reduction, respectively.
Hydrolysis: The hydrolysis of nitriles is a common method for preparing carboxylic acids. chemistrysteps.com The reaction can be catalyzed by either acid or base and typically proceeds through an amide intermediate. byjus.comlumenlearning.com
Acid-catalyzed hydrolysis: Heating this compound with an aqueous acid solution (e.g., HCl or H₂SO₄) first produces an amide, which is then further hydrolyzed to yield 2-carboxy-4,4-diethoxybutanoic acid (a substituted malonic acid) and an ammonium (B1175870) salt. libretexts.orgbyjus.com
Base-catalyzed hydrolysis: Treatment with an aqueous base (e.g., NaOH) followed by acidification also yields the corresponding dicarboxylic acid. chemistrysteps.com The initial product is the carboxylate salt. libretexts.org
Reduction: The reduction of the cyano group provides a direct route to primary amines. organic-chemistry.org This transformation is of great importance in synthetic chemistry. google.com A variety of reducing agents can be employed:
Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon (Pd/C) is effective for reducing nitriles to primary amines. Care must be taken to avoid the formation of secondary amine byproducts, which can sometimes be suppressed by adding ammonia (B1221849). researchgate.net
Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce the cyano group to a primary amine. google.comresearchgate.net Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for nitrile reduction unless a catalyst like CoCl₂ is added. google.com
| Reaction | Reagents | Intermediate | Final Product | Ref. |
| Acid Hydrolysis | aq. HCl, heat | Amide | 2-carboxy-4,4-diethoxybutanoic acid | byjus.comlumenlearning.com |
| Base Hydrolysis | 1. aq. NaOH, heat; 2. H₃O⁺ | Amide | 2-carboxy-4,4-diethoxybutanoic acid | libretexts.orgchemistrysteps.com |
| Reduction | H₂, Raney Ni | Imine | Methyl 2-(aminomethyl)-4,4-diethoxybutanoate | researchgate.net |
| Reduction | LiAlH₄ | Metalloimine | Methyl 2-(aminomethyl)-4,4-diethoxybutanoate | google.comresearchgate.net |
Participation in Multicomponent Reactions (MCRs)
The presence of an active methylene (B1212753) group, activated by both the cyano and methyl ester functionalities, makes this compound a potential candidate for various multicomponent reactions (MCRs). MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.
Compounds with an active methylene group flanked by two electron-withdrawing groups, such as ethyl cyanoacetate (B8463686), are well-known participants in MCRs like the Hantzsch or Biginelli reactions and their variations. nih.gov For example, in a process analogous to the Knoevenagel condensation, the active methylene group of this compound can condense with an aldehyde. nih.gov The resulting adduct can then react with another component in the reaction mixture, leading to the formation of highly functionalized and complex molecular scaffolds in a single step.
Transformations of the Methyl Ester (-COOCH3) Moiety
The methyl ester group is another key reactive site in the molecule, primarily undergoing nucleophilic acyl substitution reactions.
Transesterification Reactions with Various Alcohols
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). To drive the reaction to completion, the alcohol reactant is usually used in large excess.
For this compound, this reaction allows for the straightforward synthesis of other alkyl esters. For example, heating the methyl ester in an excess of ethanol (B145695) with a catalytic amount of acid would yield Ethyl 2-cyano-4,4-diethoxybutanoate and methanol (B129727). organic-chemistry.org This method provides access to a library of ester derivatives with varying properties.
| Reactant Alcohol | Catalyst | Product Ester |
| Ethanol | H₂SO₄ (cat.) | Ethyl 2-cyano-4,4-diethoxybutanoate |
| Isopropanol | NaOCH(CH₃)₂ (cat.) | Isopropyl 2-cyano-4,4-diethoxybutanoate |
| Benzyl alcohol | H₂SO₄ (cat.) | Benzyl 2-cyano-4,4-diethoxybutanoate |
Hydrolysis to the Corresponding Carboxylic Acid
Similar to the hydrolysis of the cyano group, the methyl ester can also be hydrolyzed to a carboxylic acid. This reaction, often called saponification when carried out under basic conditions, is a fundamental transformation in organic chemistry. chemspider.com
Base-catalyzed hydrolysis (Saponification): Treating this compound with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in the formation of the sodium or potassium salt of 2-cyano-4,4-diethoxybutanoic acid. chemspider.com The reaction is irreversible due to the deprotonation of the resulting carboxylic acid by the base. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate to yield the free carboxylic acid.
Acid-catalyzed hydrolysis: The ester can also be hydrolyzed under acidic conditions. This reaction is the reverse of Fischer esterification and is an equilibrium process. organic-chemistry.org Using a large excess of water can shift the equilibrium towards the formation of the carboxylic acid and methanol.
Derivatization via Ester-Derived Nucleophilic Acyl Substitution
The methyl ester functionality in this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the derivatization of carboxylic acids and their esters. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group and form a new carbonyl compound. masterorganicchemistry.com
Common nucleophilic acyl substitution reactions for esters like this compound include hydrolysis, aminolysis, and transesterification.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis, also known as saponification, is typically irreversible as the resulting carboxylate is deprotonated by the base. masterorganicchemistry.com
Aminolysis: Reaction with ammonia or primary or secondary amines can convert the ester into the corresponding amide.
Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.
The general reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com Therefore, while esters are reactive, more forceful conditions may be required compared to more activated acyl compounds.
Reactivity of the Diethoxy Acetal (B89532) (-CH(OEt)2) Functionality
The diethoxy acetal group serves as a protected form of an aldehyde. nii.ac.jp Acetals are generally stable under neutral and basic conditions but are readily hydrolyzed in the presence of an acid catalyst. researchgate.netorganicchemistrytutor.com This reactivity is a cornerstone of its utility in multistep synthesis.
Controlled Hydrolysis to Aldehyde Intermediates
The primary reaction of the diethoxy acetal functionality is its hydrolysis back to the corresponding aldehyde. This transformation is typically achieved by treatment with aqueous acid, such as dilute hydrochloric acid or sulfuric acid. youtube.comchemistrysteps.com The mechanism involves protonation of one of the ethoxy oxygens, converting it into a good leaving group (ethanol). chemistrysteps.com Subsequent attack by water and loss of a second molecule of ethanol regenerates the aldehyde.
This selective deprotection is a key step in synthetic sequences where the aldehyde functionality needs to be masked during reactions that would otherwise affect it.
Exchange Reactions with Other Alcohols or Diols
In a process known as transacetalization, the ethoxy groups of the acetal can be exchanged by reacting the compound with a different alcohol or a diol in the presence of an acid catalyst. ymerdigital.com When a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal is formed. chemistrysteps.com These cyclic acetals can sometimes offer different stability or reactivity profiles compared to the acyclic diethyl acetal. The reaction is an equilibrium process, and driving it to completion often requires the removal of the displaced ethanol.
Role as a Protected Carbonyl in Sequential Transformations
The stability of the acetal group to a wide range of non-acidic reagents makes it an excellent protecting group for the aldehyde functionality. masterorganicchemistry.com This allows for chemical modifications at other sites of the this compound molecule without affecting the latent aldehyde. For instance, reactions involving the ester or the alpha-carbon can be performed selectively while the acetal remains intact. Following these transformations, the aldehyde can be unmasked under acidic conditions at the desired stage of a synthetic route.
Alpha-Carbon (C2) Reactivity Adjacent to Both Cyano and Ester Groups
The carbon atom situated between the cyano and the methyl ester groups (the α-carbon or C2) is particularly reactive. The electron-withdrawing nature of both the nitrile (-CN) and the carbonyl (C=O) groups significantly increases the acidity of the α-hydrogen.
Deprotonation and Subsequent Alkylation or Acylation Reactions
The acidic proton on the α-carbon can be readily removed by a suitable base, such as an alkoxide or a stronger base like sodium hydride, to generate a stabilized carbanion (enolate). This nucleophilic carbanion can then participate in a variety of bond-forming reactions.
Alkylation: The enolate can react with alkyl halides in a nucleophilic substitution reaction (typically SN2) to introduce an alkyl group at the α-position. The synthesis of the analogous ethyl 2-cyano-4,4-diethoxybutanoate, for example, proceeds via the alkylation of ethyl cyanoacetate with bromoacetaldehyde (B98955) diethyl acetal.
Acylation: Reaction of the enolate with an acylating agent, such as an acid chloride or an anhydride, results in the introduction of an acyl group at the α-carbon, leading to the formation of a β-keto ester derivative.
These reactions are highly valuable for carbon-carbon bond formation and the construction of more complex molecular skeletons.
Condensation Reactions Exploiting Acidic Alpha-Protons (e.g., Knoevenagel-type)
The carbon atom positioned between the electron-withdrawing nitrile (-CN) and methyl ester (-COOCH₃) groups in this compound possesses significantly acidic protons. This acidity facilitates its participation as a nucleophile in base-catalyzed condensation reactions, most notably the Knoevenagel condensation. wikipedia.org In a typical Knoevenagel condensation, a compound containing an active methylene group reacts with an aldehyde or ketone to form a new carbon-carbon double bond following a dehydration step. wikipedia.orgorganic-chemistry.org
For this compound, the reaction is initiated by the deprotonation of the α-carbon by a base, such as a primary or secondary amine (e.g., piperidine), to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type intermediate subsequently eliminates a molecule of water to yield an α,β-unsaturated product.
While specific studies on Knoevenagel condensations of this compound are not extensively documented, the reactivity of the closely related ethyl 2-cyano-4,4-diethoxybutanoate and other β-alkoxy-α-cyanoesters provides a strong basis for predicting its behavior. google.com The general scheme for such a reaction is presented below:
General Scheme of Knoevenagel Condensation:
In the context of this compound, the reaction with an aldehyde (R-CHO) would be expected to proceed as follows, yielding a substituted methyl 2-cyano-4,4-diethoxy-2-alkenoate:
| Reactant 1 | Reactant 2 | Base Catalyst | Expected Product |
| This compound | Aldehyde (R-CHO) | Piperidine, Pyridine (B92270), etc. | Methyl 2-cyano-3-alkyl-4,4-diethoxy-2-butenoate |
The reaction conditions, such as the choice of base, solvent, and temperature, can influence the reaction rate and yield. Mild bases are generally preferred to avoid self-condensation of the aldehyde or ketone reactant. wikipedia.org
Chemo-, Regio-, and Stereoselective Transformations
The presence of multiple functional groups—nitrile, ester, and acetal—in this compound opens avenues for selective chemical transformations. The ability to modify one functional group while leaving others intact (chemoselectivity), to control the site of reaction (regioselectivity), and to influence the spatial arrangement of atoms in the product (stereoselectivity) is crucial for its application in complex molecule synthesis.
Controlled Reactivity of Multiple Functional Groups
The differential reactivity of the functional groups in this compound allows for their selective manipulation under specific reaction conditions.
Acetal Group: Acetals are generally stable under neutral and basic conditions but are labile to acidic hydrolysis, which would regenerate the corresponding aldehyde. This property makes the acetal group an effective protecting group for the aldehyde functionality. youtube.com Chemoselective deprotection of the acetal in the presence of the ester and nitrile can be achieved using mild acidic conditions.
Ester and Nitrile Groups: Both the methyl ester and the nitrile group can be hydrolyzed to a carboxylic acid, though the conditions required are typically harsh (strong acid or base and heat). Selective hydrolysis of the ester in the presence of the nitrile, or vice versa, can be challenging but may be achievable under carefully controlled enzymatic or specific chemical conditions. More commonly, these groups undergo selective reduction. For instance, the ester can be selectively reduced to an alcohol using reagents like lithium aluminum hydride, although this reagent would also reduce the nitrile. A chemoselective reduction of the nitrile group in the presence of the ester is also a possibility with specific catalytic systems. nih.gov
The following table summarizes the expected chemoselective transformations:
| Functional Group | Reagent/Condition | Transformation |
| Diethyl Acetal | Mild Aqueous Acid | Deprotection to Aldehyde |
| Methyl Ester | LiAlH₄ | Reduction to Primary Alcohol |
| Nitrile | Catalytic Hydrogenation | Reduction to Primary Amine |
| Nitrile & Ester | Strong Acid/Base, Heat | Hydrolysis to Carboxylic Acid |
Strategies for Diastereoselective and Enantioselective Synthesis
While this compound itself is achiral, its chemical transformations can lead to the formation of chiral centers, necessitating strategies for diastereoselective and enantioselective synthesis.
Diastereoselectivity:
Reactions that create a new stereocenter in a molecule that already contains one can lead to the formation of diastereomers. For instance, if this compound is first reacted with a chiral aldehyde in a Knoevenagel-type reaction, the subsequent reduction of the resulting double bond could be diastereoselective. The existing stereocenter in the molecule can influence the facial selectivity of the hydrogenation, leading to a preferential formation of one diastereomer over the other.
Furthermore, aldol-type reactions involving the enolate of this compound with chiral aldehydes can also proceed with diastereoselectivity. The relative orientation of the reactants in the transition state, often depicted by Felkin-Anh or Cram models, can predict the major diastereomer formed.
Enantioselectivity:
To introduce chirality into the products derived from the achiral this compound, the use of chiral catalysts or reagents is essential.
Catalytic Asymmetric Hydrogenation: The α,β-unsaturated products of Knoevenagel condensations are excellent substrates for catalytic asymmetric hydrogenation. Chiral metal catalysts, often based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, can facilitate the addition of hydrogen across the double bond with high enantioselectivity, leading to the formation of a specific enantiomer of the saturated product.
Chiral Phase-Transfer Catalysis: Asymmetric alkylation of the α-carbon can be achieved using chiral phase-transfer catalysts. Under basic conditions, the deprotonated this compound can react with an alkyl halide in the presence of a chiral quaternary ammonium salt to yield an enantioenriched α-alkylated product.
Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be employed to catalyze enantioselective additions to the enolate of this compound. For example, an enantioselective Michael addition to an α,β-unsaturated system could be achieved.
The table below outlines potential strategies for stereoselective synthesis:
| Reaction Type | Strategy | Expected Outcome |
| Reduction of C=C bond | Substrate-controlled (with existing stereocenter) | Diastereoselective formation of one diastereomer |
| Alkylation of α-carbon | Chiral Phase-Transfer Catalyst | Enantioselective formation of one enantiomer |
| Hydrogenation of C=C bond | Chiral Metal Catalyst (e.g., Rh-BINAP) | Enantioselective formation of one enantiomer |
| Michael Addition | Chiral Organocatalyst (e.g., Proline) | Enantioselective formation of one enantiomer |
Applications of Methyl 2 Cyano 4,4 Diethoxybutanoate As a Versatile Synthetic Intermediate
Construction of Heterocyclic Systems
The strategic placement of reactive functional groups within Ethyl 2-cyano-4,4-diethoxybutanoate makes it an ideal precursor for the construction of nitrogen-containing heterocyclic systems. Its primary application lies in the synthesis of pyrimidine (B1678525) derivatives, which can be further elaborated into more complex fused ring systems.
The most significant and well-documented application of Ethyl 2-cyano-4,4-diethoxybutanoate is as a key building block for the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core. This scaffold, also known as 7-deazapurine, is a crucial component in a variety of active pharmaceutical ingredients, including kinase inhibitors used in the treatment of cancer and autoimmune diseases. google.com
The initial and pivotal step in the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold is the cyclocondensation reaction between Ethyl 2-cyano-4,4-diethoxybutanoate (or its dimethoxy analog) and an amidine, most commonly formamidine (B1211174). google.comgoogle.com This reaction constructs the foundational pyrimidine ring.
The process involves treating the butanoate derivative with formamidine acetate (B1210297) in the presence of a base, such as sodium ethoxide in ethanol (B145695). google.com The reaction mixture is typically heated to reflux to drive the condensation. google.comgoogle.com This reaction proceeds to form a key intermediate, 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (B14459) (or its dimethoxy equivalent). google.com
Table 1: Reaction Conditions for Pyrimidine Ring Formation
| Reactant 1 | Reactant 2 | Base/Solvent | Condition | Product |
|---|
This interactive table summarizes the typical conditions for the cyclocondensation step.
Following the formation of the pyrimidine intermediate, the next crucial step is the intramolecular cyclization to form the fused pyrrole (B145914) ring. This is achieved by treating the 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol with acid. google.com The acidic conditions hydrolyze the diethyl acetal (B89532) protecting group to reveal an aldehyde functionality. This aldehyde then reacts with the adjacent amino group on the pyrimidine ring, leading to a ring-closure reaction and the formation of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol. google.com
Once the core scaffold is assembled, it can undergo further derivatization. A common subsequent reaction is the conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com The resulting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile intermediate that allows for the introduction of various nucleophiles at the C4 position, enabling the synthesis of a diverse library of derivatives. google.com
Table 2: Key Synthetic Steps from Pyrimidine Intermediate to Final Scaffold
| Starting Material | Reagents | Key Transformation | Product |
|---|---|---|---|
| 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | Aqueous Acid (e.g., HCl) | Acetal hydrolysis and intramolecular cyclization | 7H-pyrrolo[2,3-d]pyrimidin-4-ol |
This interactive table outlines the major transformations following the initial pyrimidine synthesis.
As detailed above, the primary utility of Ethyl 2-cyano-4,4-diethoxybutanoate in heterocyclic chemistry is the formation of substituted pyrimidines. The reaction with amidines provides a direct and efficient route to 4-hydroxypyrimidine (B43898) derivatives, which are valuable intermediates in their own right. google.comgoogle.com
While the cyano-ester functionality is a common feature in precursors for pyridine (B92270) synthesis, specific examples detailing the direct conversion of Ethyl 2-cyano-4,4-diethoxybutanoate to pyridine derivatives are not prominently featured in the reviewed scientific literature. The reactivity of the molecule is predominantly channeled towards the pyrimidine synthesis pathway due to the convenient setup for cyclization with dinucleophiles like amidines.
The vast majority of research involving Ethyl 2-cyano-4,4-diethoxybutanoate as a synthetic intermediate focuses on the construction of the pyrrolo[2,3-d]pyrimidine system. While its structure theoretically allows for reactions that could lead to other nitrogen-containing heterocycles, these applications are not widely documented. The compound's utility appears to be highly specialized for the synthesis of the 7-deazapurine core, which is of significant interest in medicinal chemistry. google.com
Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffolds
Building Block for Complex Organic Molecules
Ethyl 2-cyano-4,4-diethoxybutanoate serves as a fundamental building block for complex, biologically active molecules. Its role is typically as a precursor to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. google.com This intermediate is a cornerstone in the synthesis of several modern pharmaceuticals. For example, it is a key component in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib and Ruxolitinib, which are used to treat autoimmune diseases and certain types of cancer. google.com In these syntheses, the pyrrolo[2,3-d]pyrimidine core derived from the butanoate is further functionalized through cross-coupling reactions and other transformations to build the final complex drug molecule.
Precursor in the Synthesis of Advanced Pharmaceutical Intermediates
The primary application of ethyl 2-cyano-4,4-diethoxybutanoate is as a key starting material in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. researchgate.net This pyrrolopyrimidine core is a crucial structural motif for a class of drugs known as Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and myelofibrosis.
The synthesis involves the reaction of ethyl 2-cyano-4,4-diethoxybutanoate with a formamidine source to construct the pyrimidine ring. Subsequent cyclization and chlorination steps yield the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. researchgate.net This intermediate is then further functionalized to produce various active pharmaceutical ingredients (APIs). The versatility of this pathway makes the title compound a critical building block in medicinal chemistry.
Table 1: Pharmaceutical Agents Derived from the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate
| Drug Name | Class | Primary Indication |
|---|---|---|
| Tofacitinib | JAK Inhibitor | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | JAK Inhibitor | Myelofibrosis, Polycythemia Vera, Graft-versus-host Disease |
| Baricitinib | JAK Inhibitor | Rheumatoid Arthritis |
| Oclacitinib | JAK Inhibitor | Allergic Dermatitis (Veterinary) |
Application in Natural Product Total Synthesis
While the functional groups present in methyl 2-cyano-4,4-diethoxybutanoate—namely the cyano group, ester, and protected aldehyde—are commonly employed in the complex assembly of natural products, specific examples detailing the use of this particular molecule in a total synthesis campaign are not extensively documented in scientific literature. The cyano group is a versatile precursor for various transformations into amines, carboxylic acids, and aldehydes, making it a valuable synthetic tool. However, direct application of this compound as a building block in the synthesis of a specific natural product has not been prominently reported.
Integration into Acyclic Nucleoside Synthesis
The synthesis of pyrrolo[2,3-d]pyrimidines from ethyl 2-cyano-4,4-diethoxybutanoate is highly relevant to the field of nucleoside chemistry. researchgate.net The pyrrolo[2,3-d]pyrimidine scaffold is a structural bioisostere of purine, the core of nucleosides like adenosine (B11128) and guanosine. Although these are not acyclic nucleosides in the strictest sense, the synthetic pathway demonstrates the utility of the title compound in creating complex heterocyclic systems that mimic the fundamental components of nucleic acids. The process allows for the construction of the core ring system, which can then be coupled with various side chains. While this specific intermediate is not directly documented in the synthesis of true acyclic nucleoside analogues, its role in forming the purine-like core is a critical and closely related application in medicinal chemistry. researchgate.net
Development of Functional Organic Materials and Specialty Chemicals
Compounds containing the cyano (nitrile) group are integral to materials science and the development of specialty chemicals. The cyano group is strongly electron-withdrawing and possesses a linear geometry, which can significantly influence the electronic, optical, and supramolecular properties of a molecule. This makes cyano-containing compounds useful as:
Active layers in organic solar cells and light-emitting diodes (OLEDs).
Components of nonlinear optical materials.
Building blocks for organic sensors and fluorescent probes.
Nitriles are also used as intermediates in the synthesis of dyes, synthetic resins, and plastics. researchgate.net Despite the potential of this compound, with its multiple functional groups, to serve as a monomer or specialty intermediate, specific applications in the development of functional organic materials are not widely reported in the current literature. Its utility in this area remains a subject for potential future exploration.
Mechanistic and Theoretical Investigations of Methyl 2 Cyano 4,4 Diethoxybutanoate and Its Reactions
Elucidation of Reaction Mechanisms for Key Transformations
The reactivity of Methyl 2-cyano-4,4-diethoxybutanoate is largely dictated by the active methylene (B1212753) group (a -CH2- group positioned between two electron-withdrawing groups) and the cyano functionality. quora.comslideshare.netyoutube.comquora.com These features are central to its participation in significant transformations such as alpha-alkylation and cyclocondensation reactions.
Alpha-alkylation is a characteristic reaction for active methylene compounds like this compound. youtube.comlibretexts.org This process involves the substitution of a hydrogen atom on the carbon alpha to both the cyano and ester groups with an alkyl group, facilitating the formation of a new carbon-carbon bond. fiveable.meyoutube.com The reaction proceeds via a two-step mechanism: enolate formation and nucleophilic substitution.
Step 1: Enolate Formation The reaction is initiated by a base, which abstracts an acidic alpha-proton from the methylene group. The acidity of this proton is significantly enhanced due to the stabilizing effect of the adjacent electron-withdrawing cyano and carbonyl groups. slideshare.netyoutube.comquora.com This deprotonation results in the formation of a resonance-stabilized carbanion, known as an enolate. The negative charge is delocalized over the alpha-carbon, the nitrogen of the cyano group, and the oxygen of the carbonyl group, which increases the stability of the intermediate. youtube.com Strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often employed to ensure the complete and irreversible formation of the enolate, preventing side reactions. libretexts.orgyoutube.com
Step 2: Nucleophilic Attack (SN2 Reaction) The generated enolate is a potent nucleophile. The second step involves the nucleophilic attack of the enolate's alpha-carbon on an electrophilic alkyl halide (or a similar substrate with a good leaving group, such as a tosylate). libretexts.orgfiveable.me This occurs through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The enolate attacks the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the alpha-position. fiveable.meyoutube.com For this SN2 reaction to be efficient, primary or methyl halides are preferred, as steric hindrance with secondary and tertiary halides can lead to competing elimination reactions. libretexts.org
Deprotonation: A base removes the acidic α-hydrogen to form a resonance-stabilized enolate.
Alkylation: The enolate acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to yield the α-alkylated product. youtube.com
| Step | Description | Key Intermediates / Reagents |
| 1 | Enolate Formation | This compound, Strong Base (e.g., LDA, NaH), Anhydrous Solvent (e.g., THF, DMF) |
| 2 | Nucleophilic Substitution (SN2) | Enolate ion, Alkyl Halide (R-X) |
| Product | α-Alkylated Product | Methyl 2-alkyl-2-cyano-4,4-diethoxybutanoate |
This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly pyrimidine (B1678525) derivatives, through cyclocondensation reactions. wisdomlib.org A common transformation involves its reaction with an amidine (e.g., formamidine (B1211174), acetamidine) in the presence of a base or acid catalyst.
The mechanism of this transformation can be understood as a sequence of addition and elimination steps, often analogous to the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. nrochemistry.comwikipedia.orgyoutube.comjk-sci.comnih.gov When reacting with an amidine, a plausible pathway is as follows:
Step 1: Nucleophilic Addition to the Nitrile Group The reaction often initiates with the nucleophilic attack of one of the nitrogen atoms of the amidine on the electrophilic carbon of the nitrile group in this compound. This step may be facilitated by a catalyst.
Step 2: Intramolecular Cyclization Following the initial addition, an intramolecular cyclization occurs. The second nitrogen atom of the amidine moiety attacks the electrophilic carbonyl carbon of the ester group. This forms a six-membered heterocyclic intermediate.
Step 3: Elimination and Aromatization The cyclic intermediate then undergoes a series of elimination steps. Typically, a molecule of methanol (B129727) (from the methyl ester) and a molecule of water are eliminated from the structure. This process leads to the formation of a stable, aromatic pyrimidine ring. The exact sequence of these eliminations can be influenced by the specific reaction conditions, such as the pH and temperature.
This cyclocondensation provides an efficient route to highly functionalized pyrimidines, which are significant scaffolds in medicinal chemistry. DFT-B3LYP calculations have been used to explain the regiochemistry of similar cyclocondensation reactions by analyzing the stability of intermediates and the electronic properties (HOMO/LUMO coefficients, charge densities) of the reactants. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods provide invaluable insights into the structural and electronic properties of this compound, helping to rationalize its reactivity and predict the outcomes of its reactions. rsc.org
Conformational analysis studies the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com this compound has several rotatable single bonds, leading to a complex conformational landscape.
Backbone Conformation: Rotation around the C2-C3 bond will be influenced by the steric bulk of the cyano and ester groups relative to the diethoxyethyl substituent. Staggered conformations, which minimize torsional strain, are expected to be energetically favored over eclipsed conformations. youtube.com
Diethoxy Group Orientation: The two ethoxy groups at the C4 position will also adopt conformations that minimize steric repulsion between themselves and with the rest of the molecule.
Heteroatom Interactions: Intramolecular electrostatic interactions between the oxygen atoms of the ester and ethoxy groups and the nitrogen atom of the cyano group can also influence conformational preferences. qmul.ac.uk
Predicting stereochemical outcomes, for instance in α-alkylation, requires considering the geometry of the enolate intermediate and the facial selectivity of the subsequent electrophilic attack. fiveable.me Computational models can be used to determine the most stable conformation of the enolate and to calculate the energy barriers for the electrophile to approach from either face of the planar enolate system, thereby predicting the diastereomeric or enantiomeric ratio of the products. rsc.orgnih.gov
| Interaction Type | Description | Predicted Favorable Conformation |
| Torsional Strain | Strain due to eclipsing of bonds on adjacent atoms. | Staggered conformations are lower in energy than eclipsed ones. |
| Steric Hindrance | Repulsive interaction when bulky groups are forced into close proximity. | Anti arrangements of large substituents are generally favored over gauche arrangements. |
| Dipole-Dipole Interactions | Electrostatic interactions between polar functional groups. | Conformations that minimize repulsive interactions or maximize attractive ones are preferred. |
The electronic structure of this compound is key to its chemical reactivity. The presence of multiple electronegative atoms (oxygen and nitrogen) and π-systems (C≡N and C=O) creates a distinct distribution of electron density.
Acidity of α-Hydrogen: The most significant feature is the high acidity of the protons on the C2 carbon. This is due to the powerful inductive (-I) and resonance (-M) electron-withdrawing effects of both the cyano (-CN) and the methoxycarbonyl (-COOCH₃) groups. Upon deprotonation, the resulting negative charge on the C2 carbon is effectively delocalized onto the electronegative nitrogen and oxygen atoms, as shown in the resonance structures of the enolate. This stabilization of the conjugate base is the primary reason for the acidity of the α-hydrogen. quora.comyoutube.com
Electrophilic Sites: The molecule also possesses several electrophilic centers. The carbon atom of the nitrile group and the carbonyl carbon of the ester group are both electron-deficient due to the polarity of the C≡N and C=O bonds, respectively. These sites are susceptible to attack by nucleophiles, as seen in the cyclocondensation reactions.
Reactivity predictions can be quantified using computational methods to calculate parameters like atomic partial charges and frontier molecular orbital (FMO) energies. The highest occupied molecular orbital (HOMO) is typically localized on the enolate's α-carbon, confirming its role as the primary nucleophilic site. The lowest unoccupied molecular orbital (LUMO) is distributed over the π* orbitals of the cyano and carbonyl groups, indicating these are the most likely sites for nucleophilic attack on the neutral molecule.
| Atomic Site | Predicted Partial Charge | Predicted Reactivity |
| α-Hydrogen (on C2) | Positive (δ+) | Acidic; site of deprotonation by base. |
| α-Carbon (on C2) | Slightly Negative (δ-) (in enolate form) | Nucleophilic; site of alkylation. |
| Nitrile Carbon | Positive (δ+) | Electrophilic; susceptible to nucleophilic attack. |
| Carbonyl Carbon | Positive (δ+) | Electrophilic; susceptible to nucleophilic attack. |
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the detailed energy profiles of chemical reactions. These studies allow for the characterization of transition states—the highest energy points along a reaction coordinate—which are crucial for understanding reaction rates and mechanisms. acs.org
For the alpha-alkylation of this compound, computational studies can model the transition state of the SN2 step. researchgate.netowlstown.com Key findings from such a study would include:
Activation Energy (Ea): The energy difference between the reactants (enolate and alkyl halide) and the transition state. A lower activation energy corresponds to a faster reaction rate.
Transition State Geometry: In the SN2 transition state, the nucleophilic α-carbon, the electrophilic carbon of the alkyl halide, and the leaving group would adopt a trigonal bipyramidal geometry. The calculations would determine the precise bond lengths of the partially formed C-C bond and the partially broken C-X bond.
Charge Distribution: Analysis of the charge distribution in the transition state can provide insights into the electronic factors that stabilize or destabilize it.
Analytical Methodologies for Process Control and Product Characterization in Methyl 2 Cyano 4,4 Diethoxybutanoate Synthesis
Chromatographic Techniques for Purity and Yield Assessment
Chromatographic methods are fundamental to the quantitative and qualitative analysis of the synthesis of methyl 2-cyano-4,4-diethoxybutanoate, enabling the separation and quantification of the target compound from starting materials, intermediates, and by-products.
Gas Chromatography (GC) for Volatile Components and Reaction Monitoring
Gas chromatography is a powerful tool for monitoring the progress of the synthesis of this compound, particularly for assessing the consumption of volatile starting materials and the formation of the product. The technique's high resolution and sensitivity are well-suited for separating and quantifying components in the reaction mixture.
In a typical application, aliquots are withdrawn from the reaction vessel at regular intervals, quenched, and extracted. The organic layer is then injected into the GC system. A capillary column, such as a DB-5 or equivalent, is commonly employed due to its excellent separation efficiency for a wide range of organic compounds. The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure the elution of all components, from the more volatile reactants to the less volatile product. A Flame Ionization Detector (FID) is typically used for its high sensitivity to hydrocarbons.
By analyzing the chromatograms over time, the disappearance of reactant peaks and the appearance and growth of the product peak can be tracked. This allows for the determination of reaction kinetics and the optimal reaction endpoint, preventing the formation of degradation products from prolonged reaction times or excessive temperatures. For instance, in the synthesis of a related compound, ethyl cyanoacetate (B8463686), GC was effectively used to determine the optimal reaction conditions by analyzing the esterification rate. pharmaffiliates.com
Table 1: Illustrative GC Parameters for Reaction Monitoring
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min |
| Injection Volume | 1 µL |
High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying the final product. Its versatility allows for the separation of a wide range of compounds, including non-volatile and thermally labile substances, making it ideal for final product characterization and impurity profiling.
For the analysis of this compound, a reversed-phase HPLC method is typically employed. A C18 column is a common choice, offering excellent retention and separation of moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The composition of the mobile phase can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation of the target compound from any impurities. A UV detector is commonly used, with the detection wavelength set to a value where the analyte exhibits significant absorbance.
Table 2: Representative HPLC Conditions for Purity Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Spectroscopic Methods for Structural Confirmation during Synthesis and Transformation
Spectroscopic techniques are vital for the unambiguous structural elucidation of the target molecule and any intermediates that may form during the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural confirmation of this compound and for identifying any transient intermediates. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The characteristic chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in the ¹H NMR spectrum of this compound would confirm the presence of the methyl ester, the ethoxy groups, and the protons on the butyrate (B1204436) backbone.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., carbonyl, nitrile, aliphatic). The presence of the characteristic signals for the carbonyl carbon of the ester, the nitrile carbon, and the carbons of the diethoxy and methyl groups would provide definitive structural confirmation. For related cyano-containing compounds, detailed NMR data is often provided for full characterization. mt.comresearchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ester) | ~3.7 | Singlet |
| CH (α to CN and C=O) | ~3.5 | Triplet |
| CH₂ (β to CN and C=O) | ~2.2 | Multiplet |
| CH (acetal) | ~4.6 | Triplet |
| CH₂ (ethoxy) | ~3.6 | Quartet |
| CH₃ (ethoxy) | ~1.2 | Triplet |
Mass Spectrometry (MS) for Reaction Progress and By-product Analysis
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to identify potential by-products. When coupled with a chromatographic technique such as GC (GC-MS) or HPLC (LC-MS), it provides a powerful analytical platform for separating and identifying the components of a complex reaction mixture.
In a typical MS analysis, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum confirms the molecular weight of the target compound. The fragmentation pattern, which arises from the breakdown of the molecular ion, can provide further structural information and act as a fingerprint for the compound.
GC-MS is particularly useful for identifying volatile by-products that may form during the synthesis. By comparing the mass spectra of unknown peaks in the chromatogram to a database of known spectra, these impurities can be readily identified. This information is invaluable for optimizing reaction conditions to minimize the formation of unwanted side products.
In-situ and On-line Reaction Monitoring Techniques
Modern process analytical technology (PAT) emphasizes the use of in-situ and on-line monitoring techniques to gain real-time insights into reaction kinetics, mechanisms, and endpoints. These techniques allow for continuous analysis of the reaction mixture without the need for manual sampling.
For the synthesis of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy could be employed. These methods use a probe that is inserted directly into the reaction vessel, providing continuous spectroscopic data. For example, the progress of the reaction could be monitored by observing the decrease in the intensity of a characteristic vibrational band of a reactant and the corresponding increase in a band associated with the product.
These real-time monitoring techniques offer significant advantages over traditional off-line analysis, including improved process understanding, enhanced safety, and greater control over the reaction, ultimately leading to a more efficient and robust synthesis.
Real-time Process Analytical Technology (PAT) Applications
Process Analytical Technology (PAT) serves as a critical framework for designing, analyzing, and controlling manufacturing processes through the real-time measurement of critical process parameters (CPPs) and critical quality attributes (CQAs). In the synthesis of this compound, the application of PAT can lead to significant improvements in process understanding, efficiency, and product quality consistency. nih.govamericanpharmaceuticalreview.com By integrating in-situ analytical techniques, real-time data can be acquired to monitor reaction kinetics, intermediate formation, and reagent consumption, thereby enabling tighter process control and minimizing batch-to-batch variability.
The synthesis of this compound can be hypothetically monitored using various PAT tools. A plausible synthetic route involves the alkylation of methyl cyanoacetate with bromoacetaldehyde (B98955) diethyl acetal (B89532) in the presence of a base. In this reaction, the real-time monitoring of the concentrations of reactants, the intermediate carbanion, and the final product is essential for ensuring optimal reaction conditions and maximizing yield.
Spectroscopic methods such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring the progress of this reaction. mt.comyoutube.com These non-destructive techniques can provide continuous data from within the reaction vessel without the need for manual sampling, which can introduce errors and delays. nih.gov
In-situ FTIR Spectroscopy
In-situ FTIR spectroscopy can be employed to track the key functional group changes occurring during the synthesis. The disappearance of the C-Br stretching vibration from bromoacetaldehyde diethyl acetal and the changes in the C≡N stretching frequency of the cyano group upon formation of the product can be monitored. nih.gov Furthermore, the carbonyl (C=O) stretch of the ester group in both the reactant (methyl cyanoacetate) and the product (this compound) can be tracked to follow the reaction's progression. youtube.com
The following table illustrates hypothetical characteristic FTIR peaks that could be monitored during the synthesis:
| Compound | Functional Group | Wavenumber (cm⁻¹) | Monitored Trend |
| Bromoacetaldehyde diethyl acetal | C-Br Stretch | 650-550 | Decreasing |
| Methyl cyanoacetate | C≡N Stretch | 2250-2230 | Decreasing |
| Methyl cyanoacetate | C=O Stretch (Ester) | 1750-1735 | Decreasing |
| This compound | C≡N Stretch | 2245-2225 | Increasing |
| This compound | C=O Stretch (Ester) | 1745-1730 | Increasing |
In-situ Raman Spectroscopy
Raman spectroscopy offers a complementary approach, particularly for functional groups that are weak absorbers in the infrared spectrum. researchgate.netresearchgate.net The C≡N bond provides a strong and distinct Raman signal, making it an excellent probe for monitoring the consumption of methyl cyanoacetate and the formation of this compound. open-raman.org Changes in the skeletal C-C and C-O vibrations can also be correlated with the formation of the product. acs.org
A hypothetical data table summarizing the real-time concentration monitoring of the reaction using a calibrated Raman spectroscopic method is presented below. This data could be used to build kinetic models of the reaction, identify the reaction endpoint, and ensure consistent product quality.
| Reaction Time (minutes) | [Methyl cyanoacetate] (mol/L) | [Bromoacetaldehyde diethyl acetal] (mol/L) | [this compound] (mol/L) |
| 0 | 1.00 | 1.10 | 0.00 |
| 15 | 0.78 | 0.88 | 0.22 |
| 30 | 0.59 | 0.69 | 0.41 |
| 60 | 0.25 | 0.35 | 0.75 |
| 90 | 0.08 | 0.18 | 0.92 |
| 120 | 0.02 | 0.12 | 0.98 |
| 150 | <0.01 | 0.11 | >0.99 |
By leveraging such real-time data, process parameters like temperature, dosing rates, and mixing speed can be adjusted dynamically to maintain the reaction within its optimal design space. This approach not only enhances process robustness but also facilitates real-time release testing, potentially reducing the need for extensive end-product analysis. nih.gov The integration of these PAT tools provides a comprehensive understanding and control over the synthesis of this compound, aligning with modern principles of quality by design. mt.com
Future Research Directions and Emerging Trends for Methyl 2 Cyano 4,4 Diethoxybutanoate
Development of Novel Organocatalytic and Biocatalytic Approaches
The synthesis of functionalized molecules like Methyl 2-cyano-4,4-diethoxybutanoate is increasingly benefiting from the advancements in organocatalysis and biocatalysis, which offer greener and more efficient alternatives to traditional metal-based catalysis.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic and expensive metals. organic-chemistry.org For the synthesis of cyanoesters, organocatalysts can be employed in various strategies, such as asymmetric α-cyanation of carbonyl compounds. nih.gov Future research in this area could focus on developing highly efficient and stereoselective organocatalytic methods for the synthesis of this compound and its derivatives. This could involve the design of novel chiral catalysts that can control the stereochemistry at the α-carbon, leading to the production of enantiomerically pure compounds with potential applications in pharmaceuticals and materials science. rsc.orgresearchgate.net
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.govresearchgate.net For the synthesis of nitriles, aldoxime dehydratases have emerged as powerful biocatalysts that can convert aldoximes to nitriles under cyanide-free conditions. nih.govmdpi.com Future research could explore the development of enzymatic pathways for the synthesis of this compound, potentially starting from renewable feedstocks. This could involve the discovery or engineering of novel enzymes that can catalyze the key bond-forming reactions in the synthesis of this molecule. Such biocatalytic routes would not only be more sustainable but could also provide access to novel chiral derivatives. uva.nlresearchgate.net
Exploration of Asymmetric Synthesis Routes to Chiral Derivatives
The presence of a stereocenter at the α-position of this compound makes the development of asymmetric synthesis routes a significant area of future research. Chiral derivatives of this compound could serve as valuable building blocks for the synthesis of complex, biologically active molecules. nih.gov
Current strategies in asymmetric synthesis often rely on the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. youtube.com For the asymmetric synthesis of chiral cyanobutanoates, several approaches could be explored. One promising avenue is the use of chiral organocatalysts, as mentioned previously, to induce enantioselectivity in the cyanation step. researchgate.netnih.gov Additionally, chiral metal complexes have been shown to be effective in promoting asymmetric cyanide addition to various substrates. researchgate.net
Future research will likely focus on the development of highly enantioselective and diastereoselective methods for the synthesis of chiral derivatives of this compound. This could involve the design of new catalytic systems that can achieve high levels of stereocontrol, as well as the exploration of novel reaction pathways that allow for the introduction of chirality in a controlled manner. The development of such methods would significantly expand the synthetic utility of this compound and open up new avenues for the synthesis of complex chiral molecules.
Integration into Continuous Flow Chemistry and Microreactor Systems
Continuous flow chemistry and microreactor technology are revolutionizing the way chemical synthesis is performed, offering advantages such as improved safety, enhanced reaction control, and easier scalability. wikipedia.orgaurigeneservices.comscispace.com The integration of the synthesis of this compound and its derivatives into these systems is a promising area for future research.
Continuous flow reactors allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.orgtandfonline.com For the synthesis of pharmaceutical intermediates, continuous flow processes have been shown to be particularly advantageous. rsc.orgresearchgate.net Future work could focus on developing a continuous flow process for the synthesis of this compound, which could lead to a more efficient and scalable production method.
Microreactors, with their high surface-area-to-volume ratio, offer excellent heat and mass transfer, making them ideal for highly exothermic or fast reactions. bohrium.comkrishisanskriti.orgtandfonline.com The use of microreactors could enable the safe and efficient synthesis of this compound under conditions that would be difficult to control in traditional batch reactors. Furthermore, the integration of in-line purification and analysis techniques could lead to fully automated and highly efficient manufacturing processes. wikipedia.org
Discovery of Undiscovered Synthetic Applications and Derivatization Pathways
While this compound is a valuable intermediate, its full synthetic potential has likely not yet been realized. Future research will undoubtedly focus on discovering new synthetic applications and derivatization pathways for this versatile building block.
The presence of multiple functional groups—a nitrile, an ester, and an acetal (B89532)—provides numerous opportunities for chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic compounds. nih.gov The ester group can be hydrolyzed, transesterified, or reduced to an alcohol. The acetal group can be deprotected to reveal an aldehyde, which can then undergo a wide range of reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. nih.govnih.govchemistrysteps.com
Future research in this area could involve the systematic exploration of the reactivity of this compound with a variety of reagents and under different reaction conditions. This could lead to the discovery of novel and efficient methods for the synthesis of a wide range of functionalized molecules. rsc.orgacs.orgacs.orgresearchgate.net Furthermore, the development of new derivatization pathways could expand the utility of this compound as a building block in the synthesis of complex natural products, pharmaceuticals, and materials.
Advanced Computational Design of Analogues with Enhanced Reactivity or Selectivity
Computational chemistry and in silico design are becoming increasingly powerful tools in chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. researchgate.netnih.gov The application of these methods to this compound and its analogues represents a significant and promising future research direction.
Computational studies can be used to investigate the electronic structure and reactivity of this compound, providing insights into its chemical behavior. arxiv.orgdntb.gov.uaresearchgate.netresearchgate.netacs.org This information can then be used to design new analogues with enhanced reactivity or selectivity in specific reactions. For example, by modifying the substituents on the molecule, it may be possible to tune its electronic and steric properties to favor a particular reaction pathway or to increase the stereoselectivity of a reaction.
Furthermore, in silico screening methods can be used to virtually evaluate large libraries of potential analogues for their desired properties, such as binding affinity to a biological target or suitability as a monomer in polymerization reactions. schrodinger.commass-analytica.comnih.gov This can significantly accelerate the discovery and development of new molecules with specific applications. The integration of computational design with experimental synthesis and testing will be crucial for the development of the next generation of specialty chemicals based on the this compound scaffold.
Q & A
Basic Research Questions
Optimizing Synthesis Conditions for Methyl 2-cyano-4,4-diethoxybutanoate Q: What are critical parameters for synthesizing this compound with high yield and purity? A: Key steps include selecting aprotic solvents (e.g., THF or DMF) to stabilize intermediates, controlling reaction temperature (e.g., 60°C for condensation), and using stoichiometric ratios of reagents (e.g., 2:1 molar ratio of trifluoroethylating agents to amines). Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) or silica gel column chromatography (hexane/ethyl acetate) ensures high purity. Monitor reaction progress via LCMS to identify intermediates .
Characterization Techniques for Structural Confirmation Q: Which spectroscopic methods are most reliable for confirming the structure of this compound? A: Use H-NMR in DMSO-d6 to identify characteristic peaks: δ 3.8–4.0 ppm (ethoxy OCH2CH3), δ 2.5–3.0 ppm (cyano-adjacent CH2), and δ 1.0–1.2 ppm (methyl groups). LCMS with electrospray ionization (ESI) confirms molecular ion peaks ([M+H]+ at m/z 230.3). HPLC retention time comparisons with standards validate purity (>95%) .
Stability and Storage Recommendations Q: How should this compound be stored to prevent degradation? A: Store under inert atmosphere (argon/nitrogen) at 2–8°C to minimize hydrolysis of the ethoxy and cyano groups. Avoid exposure to moisture or strong acids/bases. Stability studies show decomposition <5% over 12 months under these conditions .
Advanced Research Questions
Mechanistic Role of the Cyano Group in Downstream Reactions Q: How does the cyano group in this compound influence its reactivity in heterocyclic synthesis? A: The cyano group acts as a nucleophile in cyclization reactions. For example, under acidic conditions, it participates in intramolecular attacks to form pyrrolo[2,3-d]pyrimidines. Kinetic studies suggest the cyano group lowers activation energy by stabilizing transition states via resonance .
Analytical Challenges in Detecting Stereochemical Byproducts Q: What methods resolve stereochemical impurities formed during synthesis? A: Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) using hexane/isopropanol gradients (90:10) separates enantiomers. Coupled with circular dichroism (CD) spectroscopy, this confirms absolute configuration. For diastereomers, C-NMR detects splitting of carbonyl or ethoxy carbon signals .
Applications in Multi-Step Synthesis of Bioactive Compounds Q: How is this compound utilized in synthesizing pharmaceutically relevant heterocycles? A: It serves as a precursor for 7H-pyrrolo[2,3-d]pyrimidines via a three-step sequence: (1) deprotection of ethoxy groups, (2) cyclization with amidines, and (3) halogenation. The cyano group facilitates C–N bond formation in the presence of Pd catalysts (e.g., Suzuki-Miyaura coupling) .
Mitigating Side Reactions During Functionalization Q: How can competing hydrolysis of the ethoxy groups be minimized during functionalization? A: Use anhydrous conditions (molecular sieves) and Lewis acids (e.g., ZnCl2) to protect the ethoxy moieties. Kinetic studies show <10% hydrolysis at pH 5–6 in buffered systems. Alternatively, replace ethoxy with more stable tert-butoxy groups for harsh reaction conditions .
Methodological Tables
Table 1: Key Spectral Data for this compound
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H-NMR | δ 3.8–4.0 (ethoxy OCH2CH3), δ 2.5–3.0 (CH2CN) | |
| LCMS (ESI+) | [M+H]+ at m/z 230.3 | |
| HPLC (C18) | Retention time: 8.2 min (acetonitrile/water) |
Table 2: Stability Under Various Storage Conditions
| Condition | Degradation (%) at 12 Months | Reference |
|---|---|---|
| 2–8°C, inert gas | <5% | |
| Room temperature, air | 25–30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
